1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea typically involves multi-step organic reactions
Thiazole Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final Coupling: The final step involves the coupling of the thiazole-piperazine intermediate with a urea derivative, typically using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated solvents, strong bases like NaOH or KOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-5-3-4-16(24)14-17)21(30)29-12-10-28(11-13-29)18-6-8-19(32-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJNBVCWABYRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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